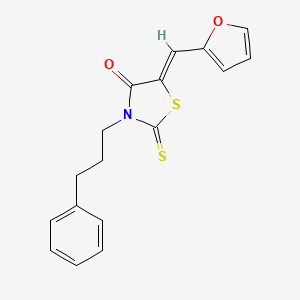

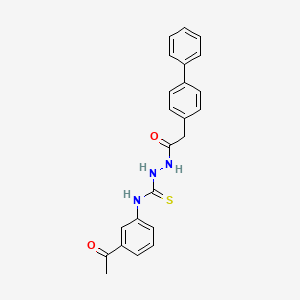

![molecular formula C13H7ClF3N5OS B4578428 6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone](/img/structure/B4578428.png)

6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar heterocyclic compounds, including pyridazinones and triazolyl derivatives, involves multiple steps that are meticulously designed to achieve the desired compound with specific substituents. For example, the synthesis of methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates from 2-substituent-4-chloro-5-hydroxyl(mercapto)-3(2H)-pyridazinone demonstrates the complexity involved in generating such compounds, highlighting the careful selection of starting materials and reaction conditions to achieve the target heterocycles with intended functional groups (Liu Wei-dong & D. Southern, 2005).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives has been extensively studied, showcasing the importance of specific substituents in determining the compound's properties and activities. For instance, the synthesis and molecular structure analysis of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]triazin-8(7H)-one provided insights into how modifications in the molecule's structure could influence its biological functions and interactions (L. Hwang et al., 2006).

Chemical Reactions and Properties

Pyridazinone derivatives engage in a variety of chemical reactions, reflecting their reactivity and the influence of specific functional groups on their behavior. The reactivity of 6-chloro-4- and 5-hydrazino-2-phenyl-3(2H)-pyridazinones with Vilsmeier reagent, resulting in the formation of pyrazolo[3,4-d]pyridazinones, showcases the diverse chemical transformations these compounds can undergo, leading to the synthesis of novel heterocycles with potential pharmacological activities (A. Katrusiak et al., 1994).

Wissenschaftliche Forschungsanwendungen

Herbicidal Properties and Modes of Action 6-{4-[2-chloro-5-(trifluoromethyl)phenyl]-5-mercapto-4H-1,2,4-triazol-3-yl}-3(2H)-pyridazinone derivatives exhibit herbicidal properties. For instance, certain substituted pyridazinone compounds have been identified to inhibit photosynthesis and the Hill reaction in barley, which accounts for their phytotoxicity. These compounds are relatively weaker inhibitors than atrazine but possess unique physiological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development. The trifluoromethyl and dimethyl substitutions are critical for these additional properties, suggesting a potential for developing new herbicides with specific action mechanisms and improved efficacy (Hilton, Scharen, St. John, Moreland, & Norris, 1969).

Synthetic Applications The compound's core, 3(2H)-pyridazinone, has an ubiquitous presence in pharmaceuticals and pesticides, indicating its significance in synthetic chemistry. It serves as a structural motif in several marketed selective COX-2 inhibitors, such as Celebrex (celecoxib), Vioxx (rofecoxib), and Bextra (valdecoxib), which are known for treating pain, inflammation, and fever with improved gastrointestinal safety. These findings underscore the compound's versatility and its potential in synthesizing new chemical entities with varied biological activities. The synthesis of 4-mercapto-6-phenylpyridazin-3(2H)-ones, for example, showcases a method for introducing sulfur-containing substituents, which could be pivotal in creating new drugs or agricultural chemicals with enhanced properties (Tsolomiti, Tsolomiti, & Tsolomitis, 2007).

Antimicrobial Activity Derivatives of pyridazinone bearing triazole moieties have been synthesized and evaluated for their antimicrobial activity. This demonstrates the compound's applicability in developing new antimicrobial agents, which is crucial in the fight against resistant microbial strains. The regioselective S alkylation and addition procedures used in their synthesis highlight the chemical versatility of the pyridazinone scaffold, enabling the introduction of various functional groups that can modulate biological activity (Rayes, 2010).

Pharmacological Significance 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone moiety is a crucial structural component of numerous cardio-active pyridazinone derivatives, some of which are in clinical use or undergoing clinical trials. This highlights the compound's relevance in developing cardiovascular therapies, with the moiety serving as a key feature in the structure-activity relationship of these agents. The broad application in cardio-active drugs underscores the potential for discovering new therapeutic agents based on the pyridazinone structure (Imran & Abida, 2016).

Wirkmechanismus

Target of Action

Compounds with similar structures have been found to interact with various receptors and enzymes

Mode of Action

The mode of action of this compound is not explicitly known. The compound likely interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects. The presence of the trifluoromethyl group may enhance the compound’s binding affinity to its targets .

Biochemical Pathways

Compounds with similar structures have been found to influence various biochemical pathways

Pharmacokinetics

The presence of the trifluoromethyl group may enhance the compound’s metabolic stability and bioavailability .

Result of Action

Compounds with similar structures have been found to exert various biological effects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. The trifluoromethyl group may enhance the compound’s stability under various environmental conditions .

Eigenschaften

IUPAC Name |

3-[4-[2-chloro-5-(trifluoromethyl)phenyl]-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF3N5OS/c14-7-2-1-6(13(15,16)17)5-9(7)22-11(20-21-12(22)24)8-3-4-10(23)19-18-8/h1-5H,(H,19,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZESTBKAKCFIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N2C(=NNC2=S)C3=NNC(=O)C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

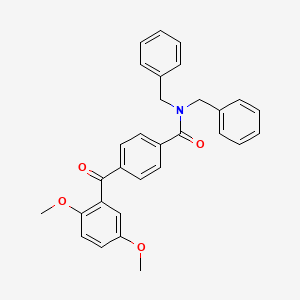

![2-ethoxy-4-({[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methyl)phenol](/img/structure/B4578349.png)

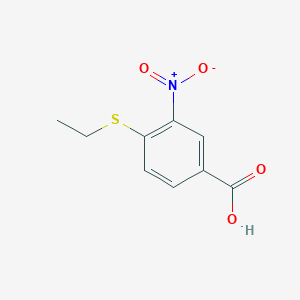

![N-[4-(aminosulfonyl)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B4578369.png)

![2-(2-chlorophenoxy)-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4578381.png)

![N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-morpholinyl)ethanamine](/img/structure/B4578387.png)

![methyl (4-{[(3-pyridinylamino)carbonothioyl]amino}phenyl)acetate](/img/structure/B4578409.png)

![2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl diethyldithiocarbamate](/img/structure/B4578440.png)

![methyl 3-({[(4,6-dimethyl-2-pyridinyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B4578458.png)